DetajmiumBitartrate

Beschreibung

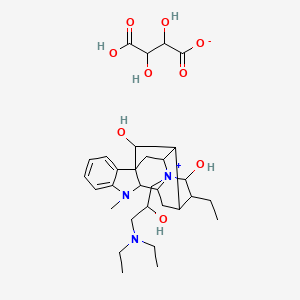

Detajmium Bitartrate is a synthetic antiarrhythmic agent derived from ajmaline, a class Ia sodium channel blocker used to treat ventricular and supraventricular arrhythmias. Its chemical formula is C31H47N3O9·H2O, with a molecular weight of 623.7 g/mol . The compound exists as a mixture of four stereoisomers, which may influence its pharmacokinetic and pharmacodynamic properties . It is marketed under the proprietary name Tachmalcor and is available in both monohydrate (CAS: 53862-81-0) and anhydrous (CAS: 33774-52-6) forms. The ultraviolet (UV) spectrum of Detajmium Bitartrate shows absorption peaks at 205 nm and 245 nm, critical for analytical identification . Its bitartrate salt formulation enhances water solubility and bioavailability, a common strategy in drug development.

Eigenschaften

Molekularformel |

C31H47N3O9 |

|---|---|

Molekulargewicht |

605.7 g/mol |

IUPAC-Name |

15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |

InChI-Schlüssel |

NXAWWUAMFJNVMF-UHFFFAOYSA-M |

Kanonische SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Syntheserouten für DetajmiumBitartrat umfassen mehrere Schritte, darunter die Reaktion von 4-(3-(Diethylamino)-2-hydroxypropyl)ajmalinium mit (2R,3R)-2,3-Dihydroxybutandisäure . Die Reaktionsbedingungen erfordern in der Regel eine kontrollierte Umgebung mit spezifischen Temperatur- und pH-Werten, um die korrekte Bildung der Verbindung sicherzustellen. Industrielle Produktionsverfahren beinhalten häufig großtechnische Synthesen unter Verwendung automatisierter Reaktoren, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

DetajmiumBitartrat durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu verschiedenen hydroxylierten Derivaten führen, während Reduktionsreaktionen dehydroxylierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von DetajmiumBitartrat beruht auf seiner Fähigkeit, die Aktivität von Neurotransmittern im Gehirn zu modulieren. Das Medikament zielt speziell auf cholinerge Signalwege ab, die für Gedächtnis und Lernen entscheidend sind. Durch die Steigerung der Freisetzung von Acetylcholin, einem wichtigen Neurotransmitter, verbessert DetajmiumBitartrat die synaptische Plastizität und die neuronale Kommunikation. Diese Wirkung trägt dazu bei, dem Verlust der kognitiven Funktion entgegenzuwirken, der typischerweise bei Krankheiten wie Alzheimer beobachtet wird. Darüber hinaus zeigt DetajmiumBitartrat antioxidative Eigenschaften, die den oxidativen Stress in Nervengewebe reduzieren, ein weiterer Faktor, der zum Zelltod beiträgt. Das Medikament zeigt auch die Fähigkeit, die Aggregation von Beta-Amyloid-Plaques zu hemmen, die häufig im Gehirn von Alzheimer-Patienten gefunden werden und bekanntermaßen die neuronale Funktion stören.

Wirkmechanismus

The mechanism of action for DetajmiumBitartrate revolves around its ability to modulate the activity of neurotransmitters in the brain. The drug specifically targets cholinergic pathways, which are crucial for memory and learning . By enhancing the release of acetylcholine, a critical neurotransmitter, this compound improves synaptic plasticity and neural communication . This action helps to counteract the loss of cognitive function typically seen in diseases like Alzheimer’s. Additionally, this compound exhibits antioxidant properties that reduce oxidative stress in neural tissues, another contributing factor to neuronal death . The drug also shows an ability to inhibit the aggregation of beta-amyloid plaques, which are often found in the brains of Alzheimer’s patients and are known to disrupt neuronal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sodium Bitartrate

Sodium Bitartrate (C4H5NaO6, MW: 172.07 g/mol) is a sodium salt of tartaric acid, primarily used in industrial and laboratory settings . Unlike Detajmium Bitartrate, it lacks pharmacological activity. Key differences include:

- Solubility : Sodium Bitartrate has a water solubility of 17.1 g/L , whereas Detajmium Bitartrate’s solubility is unspecified but inferred to be lower due to its complex structure.

- Safety Profile: Sodium Bitartrate is non-hazardous under normal handling conditions, though it reacts with strong oxidants . Detajmium Bitartrate, as a therapeutic agent, carries risks such as proarrhythmia and stereoisomer-related metabolic variability .

Hydrocodone Bitartrate

Hydrocodone Bitartrate (C18H21NO3•C4H6O6•2½H2O, MW: 494.50 g/mol) is an opioid analgesic and antitussive . While both compounds utilize the bitartrate salt for improved solubility, their applications diverge:

- Therapeutic Class : Hydrocodone Bitartrate targets pain relief and cough suppression via µ-opioid receptor agonism , whereas Detajmium Bitartrate modulates cardiac sodium channels.

Structural and Functional Contrasts

- Complexity: Detajmium Bitartrate’s ajmalinium backbone and diethylamino side chain distinguish it from simpler salts like Sodium Bitartrate .

- Salt Utility : Bitartrate salts are favored in drug formulation for enhancing stability and dissolution, as seen in both Detajmium and Hydrocodone .

Data Tables

Table 1: Chemical and Physical Properties

Research Findings and Discussion

- Stereoisomer Complexity : Detajmium Bitartrate’s four stereoisomers may lead to variable efficacy and metabolism, necessitating rigorous quality control during synthesis .

- Bitartrate Salt Advantages : The bitartrate moiety improves solubility and oral absorption in both Detajmium and Hydrocodone, demonstrating its versatility across drug classes .

- Safety vs. Utility: Sodium Bitartrate’s safety profile suits non-pharmaceutical applications, whereas Detajmium and Hydrocodone require strict therapeutic monitoring due to their potent biological effects .

Biologische Aktivität

Detajmium bitartrate, an antiarrhythmic agent, has garnered attention in clinical settings for its therapeutic efficacy in managing cardiac arrhythmias, particularly continuous ventricular extrasystole. This article delves into the biological activity of detajmium bitartrate, summarizing key research findings, case studies, and relevant data.

Overview of Detajmium Bitartrate

Detajmium bitartrate is a compound classified under antiarrhythmic drugs. It acts by stabilizing cardiac electrical activity, thus preventing irregular heartbeats. The compound's chemical properties and mechanisms of action are crucial for understanding its therapeutic potential.

The primary mechanism by which detajmium bitartrate exerts its effects involves the modulation of ion channels in cardiac myocytes. This modulation helps restore normal rhythm by influencing the excitability and conduction velocity of cardiac tissues.

Case Studies

-

Study on Continuous Ventricular Extrasystole :

- Participants : 9 patients with documented continuous ventricular extrasystole.

- Dosage : Patients received daily maintenance doses of 75-100 mg.

- Results : The treatment was reported as fully effective, demonstrating significant reduction in episodes of ventricular extrasystole over the study duration .

- Long-term Treatment Assessment :

Data Summary

The following table summarizes key findings from clinical studies involving detajmium bitartrate:

Research Findings

Recent research has highlighted several important aspects of detajmium bitartrate's biological activity:

- Pharmacokinetics : Studies indicate that detajmium bitartrate is well-absorbed when administered orally, leading to effective plasma concentrations that correlate with therapeutic outcomes.

- Safety Profile : The compound has been generally well-tolerated among patients, with minimal adverse effects reported during clinical trials.

- Comparative Efficacy : When compared to other antiarrhythmic agents, detajmium bitartrate has shown comparable effectiveness in managing ventricular arrhythmias, making it a viable option for clinicians .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.